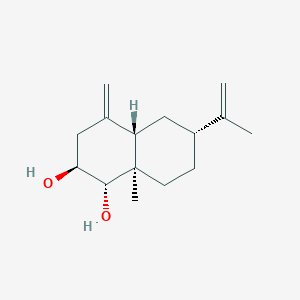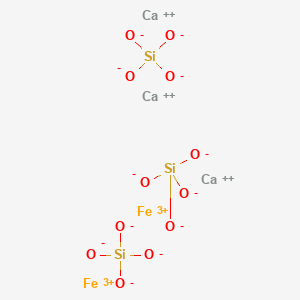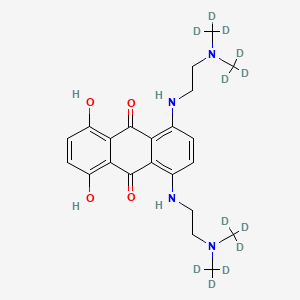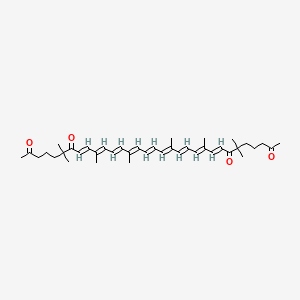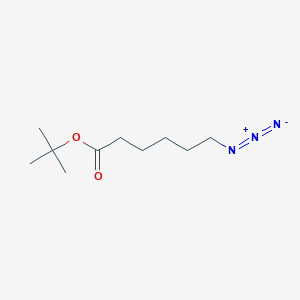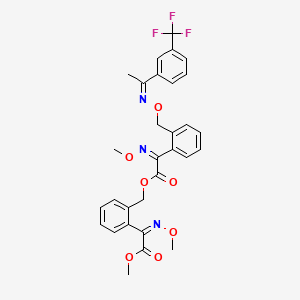
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate is a derivative of trifloxystrobin, a widely used fungicide. This compound is known for its effectiveness in controlling a broad spectrum of fungal diseases in various crops. It functions by inhibiting fungal spore germination, making it a valuable tool in agricultural pest management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate involves several steps. One of the key intermediates in its synthesis is methyl (2E)-2-(bromomethyl)phenylethanoate. This intermediate is then reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The specific details of these methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its fungicidal properties.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s activity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical reactions on its structure and properties.
Biology: Researchers use it to investigate its effects on fungal growth and development, as well as its potential impacts on non-target organisms.
Medicine: While primarily used in agriculture, its antifungal properties are of interest in the development of new antifungal agents for medical use.
Industry: It is used in the formulation of fungicidal products for crop protection, ensuring high yields and quality in agricultural production
Mecanismo De Acción
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex in fungi. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing fungal cell death. The molecular targets involved in this process are primarily located within the fungal mitochondria .
Comparación Con Compuestos Similares
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action but different chemical structure.
Pyraclostrobin: A strobilurin fungicide known for its broad-spectrum activity against various fungal pathogens.
Fluoxastrobin: A strobilurin fungicide with enhanced activity against certain fungal species
Uniqueness
Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate is unique due to its specific chemical structure, which provides distinct advantages in terms of its fungicidal activity and environmental behavior. Its ability to inhibit fungal spore germination effectively makes it a valuable tool in integrated pest management strategies .
Propiedades
Fórmula molecular |
C30H28F3N3O7 |
|---|---|
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
methyl (2Z)-2-methoxyimino-2-[2-[[(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetyl]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C30H28F3N3O7/c1-19(20-12-9-13-23(16-20)30(31,32)33)34-43-18-22-11-6-8-15-25(22)27(36-41-4)29(38)42-17-21-10-5-7-14-24(21)26(35-40-3)28(37)39-2/h5-16H,17-18H2,1-4H3/b34-19-,35-26-,36-27- |
Clave InChI |
HNEGTFZEUZYWKK-RIGUNPEGSA-N |
SMILES isomérico |
C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC)/C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OCC2=CC=CC=C2C(=NOC)C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


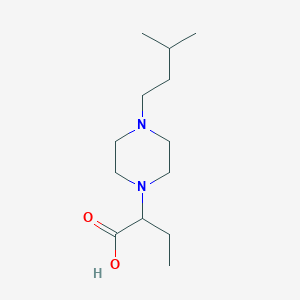
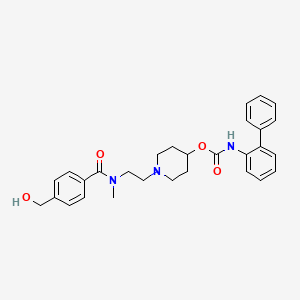
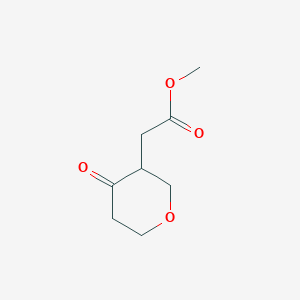
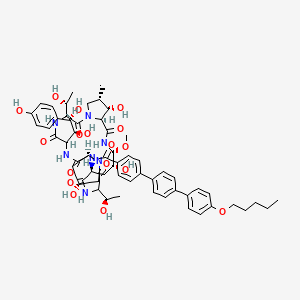
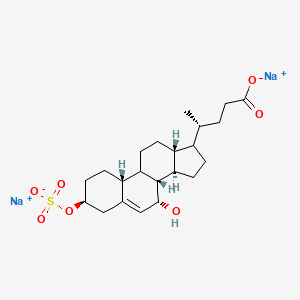

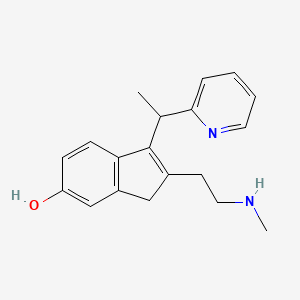
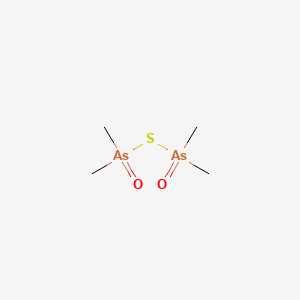
![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
